Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₄N₂O₂S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the cyclization of diacylhydrazides using a source of sulfur such as phosphorus pentasulfide or Lawesson’s reagent . Another method involves the ring closure of appropriate tricarbonyl precursors using Lawesson’s reagent . These reactions typically require controlled conditions, including specific temperatures and solvents, to ensure the successful formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as microwave-assisted synthesis and solvent-free conditions, are being explored to develop more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate
- Ethyl 5-[(2,4-difluorophenyl)sulfanyl]-1,3,4-thiadiazole-2-carboxylate
Uniqueness
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific cyclopentyl substitution, which can influence its biological activity and chemical reactivity. This substitution can enhance its stability and interaction with biological targets compared to other thiadiazole derivatives .
Biological Activity
Ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article provides an overview of the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Anticancer Activity
Numerous studies have indicated that 1,3,4-thiadiazole derivatives exhibit significant anticancer activity. This compound has been evaluated for its effects against various cancer cell lines.
- In vitro Studies : The compound has shown promising results in inhibiting the growth of cancer cells. For example, in a study by El-Naggar et al. (2011), derivatives of 1,3,4-thiadiazole were tested against Ehrlich Ascites Carcinoma (EAC) cells and demonstrated significant tumor growth inhibition after treatment for 14 days .
- Mechanism of Action : The anticancer activity is believed to be associated with the induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that these compounds may interact with specific cellular targets involved in cancer progression .
Antimicrobial Activity
Thiadiazole derivatives also possess notable antimicrobial properties. This compound has been assessed for its efficacy against various bacterial strains.
- Testing Against Bacteria : Research indicates that thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Evaluation
In a study conducted by Alam et al. (2011), a series of thiadiazole derivatives were synthesized and tested for their anticancer properties. This compound was included in this series and exhibited significant cytotoxic effects against several human cancer cell lines including lung (A549) and skin (SK-MEL-2) cancers.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of thiadiazoles against pathogenic bacteria. The results indicated that compounds structurally similar to this compound displayed substantial antibacterial activity with minimal toxicity to human cells.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
ethyl 5-cyclopentyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)9-12-11-8(15-9)7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
GPCQBJLAAQZTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)C2CCCC2 |
Origin of Product |
United States |
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